

N-(3-hydroxypropyl)acetamide: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(3-hydroxypropyl)acetamide**

Cat. No.: **B076491**

[Get Quote](#)

CAS Number: 10601-73-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-hydroxypropyl)acetamide, a member of the acetamide class of organic compounds, presents a scaffold of interest for potential applications in medicinal chemistry and drug development. While this specific molecule is not extensively documented in scientific literature, its structural motifs are present in compounds exhibiting a range of biological activities. This technical guide provides a comprehensive overview of **N-(3-hydroxypropyl)acetamide**, including its physicochemical properties, proposed synthetic routes, and potential biological significance based on the activities of structurally related molecules. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery programs.

Chemical and Physical Properties

N-(3-hydroxypropyl)acetamide is a solid at room temperature with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol .[\[1\]](#)[\[2\]](#) While experimentally determined data is limited, a summary of its known and estimated properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-(3-hydroxypropyl)acetamide**

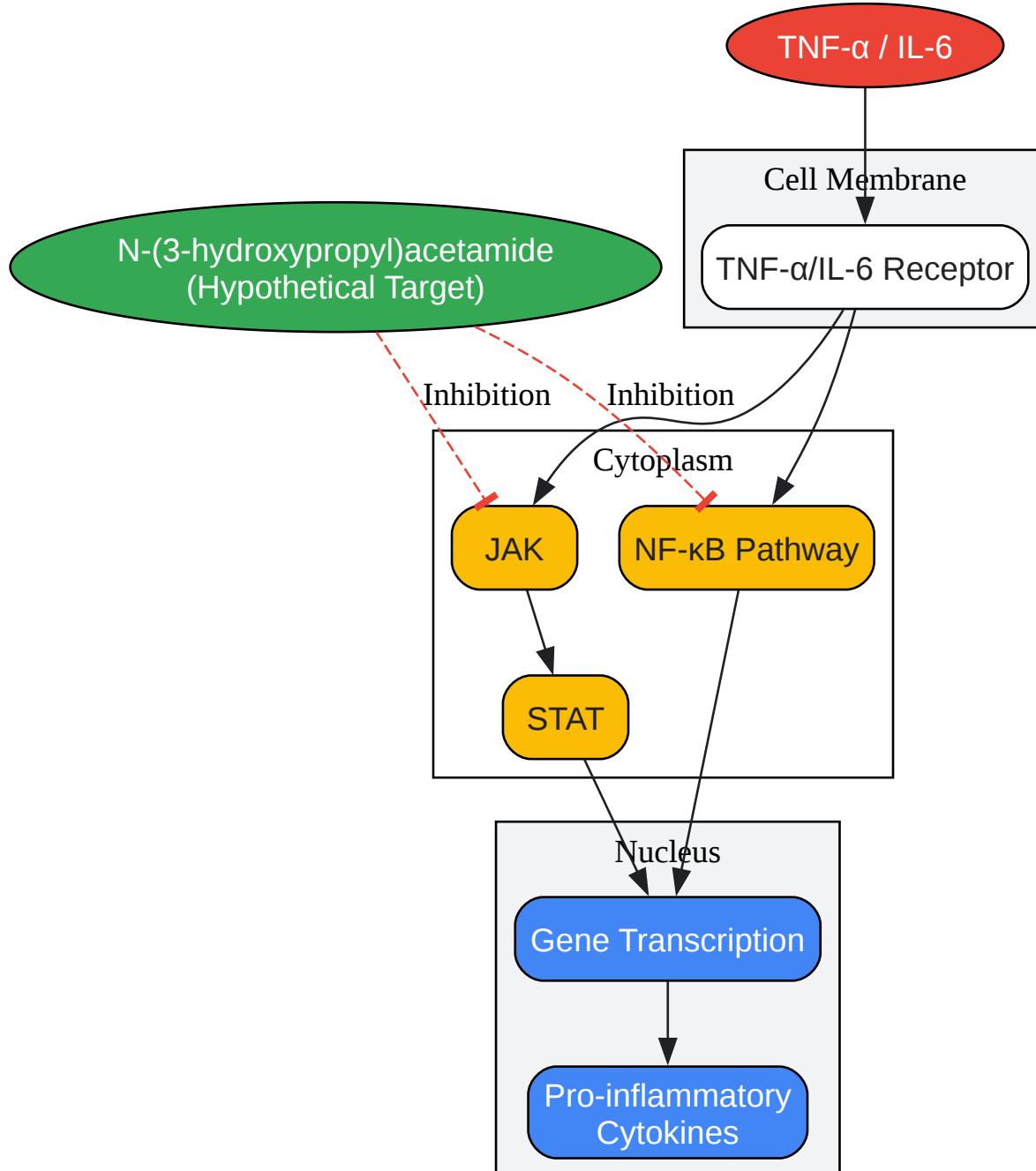
Property	Value	Source
Molecular Formula	C5H11NO2	[1] [3]
Molecular Weight	117.15 g/mol	[1] [2]
Physical Form	Solid	[1] [2]
IUPAC Name	N-(3-hydroxypropyl)acetamide	[3]
Synonyms	N-(3-hydroxypropyl)ethanamide	[3]
CAS Number	10601-73-7	[3]
SMILES	CC(=O)NCCCO	[2]
InChI Key	LEICDYOVJNQLTN-UHFFFAOYSA-N	[1] [2]
Estimated Boiling Point	220-293 °C	Chemchart
Estimated Density	1.03 g/cm³	Chemchart
Estimated Water Solubility	1,000,000 mg/L	Chemchart

Synthesis and Purification

A specific, validated synthetic protocol for **N-(3-hydroxypropyl)acetamide** is not readily available in published literature. However, based on general methods for the synthesis of N-substituted acetamides, a plausible and efficient route is the acylation of 3-amino-1-propanol with an acylating agent such as acetyl chloride or acetic anhydride.

Proposed Experimental Protocol: Acetylation of 3-Amino-1-propanol

Materials:


- 3-Amino-1-propanol
- Acetyl chloride

- Triethylamine (or other suitable base)
- Dichloromethane (DCM, anhydrous)
- 1N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate/Hexane solvent system

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **N-(3-hydroxypropyl)acetamide** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: ^1H NMR Spectrum (1D, 90 MHz, D₂O, experimental) (HMDB0031645) [hmdb.ca]
- To cite this document: BenchChem. [N-(3-hydroxypropyl)acetamide: A Technical Overview for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076491#n-3-hydroxypropyl-acetamide-cas-number-10601-73-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com